molecular formula C22H28ClNO2 B5065926 4-Chloro-2-[[4-(hydroxymethyl)-4-(3-phenylpropyl)piperidin-1-yl]methyl]phenol

4-Chloro-2-[[4-(hydroxymethyl)-4-(3-phenylpropyl)piperidin-1-yl]methyl]phenol

Cat. No.: B5065926
M. Wt: 373.9 g/mol
InChI Key: MWVIUGDQZUAWEJ-UHFFFAOYSA-N
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Description

4-Chloro-2-[[4-(hydroxymethyl)-4-(3-phenylpropyl)piperidin-1-yl]methyl]phenol is a complex organic compound with a unique structure that includes a chlorinated phenol group, a piperidine ring, and a phenylpropyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-[[4-(hydroxymethyl)-4-(3-phenylpropyl)piperidin-1-yl]methyl]phenol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Phenylpropyl Side Chain: The phenylpropyl group can be introduced through a Friedel-Crafts alkylation reaction.

    Attachment of the Hydroxymethyl Group: The hydroxymethyl group can be introduced through a hydroxymethylation reaction.

    Chlorination of the Phenol Group: The final step involves the chlorination of the phenol group using a chlorinating agent such as thionyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Large-scale production may also involve the use of continuous flow reactors and other advanced technologies to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-[[4-(hydroxymethyl)-4-(3-phenylpropyl)piperidin-1-yl]methyl]phenol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.

    Reduction: The phenylpropyl side chain can be reduced to form a saturated alkyl chain.

    Substitution: The chlorine atom on the phenol group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common nucleophiles for substitution reactions include amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of saturated alkyl chains.

    Substitution: Formation of substituted phenol derivatives.

Scientific Research Applications

4-Chloro-2-[[4-(hydroxymethyl)-4-(3-phenylpropyl)piperidin-1-yl]methyl]phenol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-2-[[4-(hydroxymethyl)-4-(3-phenylpropyl)piperidin-1-yl]methyl]phenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Receptors: The phenylpropyl side chain may interact with specific receptors, modulating their activity.

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Cellular Signaling: The compound may influence cellular signaling pathways, leading to changes in cell behavior.

Comparison with Similar Compounds

4-Chloro-2-[[4-(hydroxymethyl)-4-(3-phenylpropyl)piperidin-1-yl]methyl]phenol can be compared with other similar compounds, such as:

    4-Chloro-2-[[4-(hydroxymethyl)piperidin-1-yl]methyl]phenol: Lacks the phenylpropyl side chain, which may result in different biological activity.

    2-[[4-(Hydroxymethyl)-4-(3-phenylpropyl)piperidin-1-yl]methyl]phenol: Lacks the chlorine atom, which may affect its reactivity and interactions.

    4-Chloro-2-[[4-(hydroxymethyl)-4-(2-phenylethyl)piperidin-1-yl]methyl]phenol: Has a shorter side chain, which may influence its properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-chloro-2-[[4-(hydroxymethyl)-4-(3-phenylpropyl)piperidin-1-yl]methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28ClNO2/c23-20-8-9-21(26)19(15-20)16-24-13-11-22(17-25,12-14-24)10-4-7-18-5-2-1-3-6-18/h1-3,5-6,8-9,15,25-26H,4,7,10-14,16-17H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWVIUGDQZUAWEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(CCCC2=CC=CC=C2)CO)CC3=C(C=CC(=C3)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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